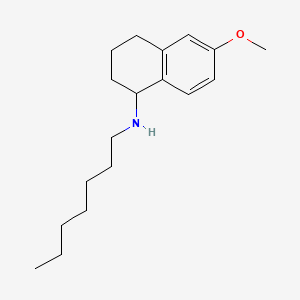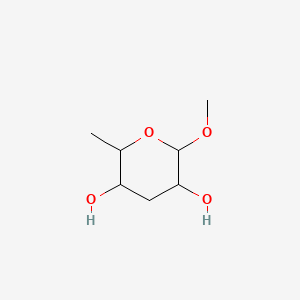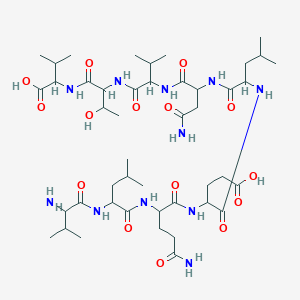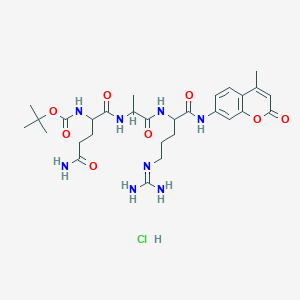![molecular formula C14H14N4O3S B12099706 1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications. The presence of the 4-methoxybenzyl and methylsulfonyl groups further enhances its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzyl chloride and methylsulfonyl chloride.
Formation of Intermediates: These starting materials are then reacted with appropriate pyrazolo[3,4-d]pyrimidine precursors under controlled conditions to form intermediates.
Final Coupling: The intermediates undergo coupling reactions, often facilitated by catalysts, to yield the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfonyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
1-(4-Methoxybenzyl)-4-hydroxymethyl-1,2,3-triazole: This compound also features a 4-methoxybenzyl group but has a different core structure.
1-(4-Methoxybenzyl)piperazine: Another compound with a 4-methoxybenzyl group, used as a pharmaceutical intermediate.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity.
Properties
Molecular Formula |
C14H14N4O3S |
|---|---|
Molecular Weight |
318.35 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-6-methylsulfonylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C14H14N4O3S/c1-21-12-5-3-10(4-6-12)9-18-13-11(8-16-18)7-15-14(17-13)22(2,19)20/h3-8H,9H2,1-2H3 |
InChI Key |
VOMJGBQUIRXSCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=NC(=NC=C3C=N2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)
